1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one
CAS No.: 1803611-75-7
Cat. No.: VC2869856
Molecular Formula: C13H11ClF3NO2
Molecular Weight: 305.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803611-75-7 |
|---|---|
| Molecular Formula | C13H11ClF3NO2 |
| Molecular Weight | 305.68 g/mol |
| IUPAC Name | 1-[6-(2-chloroacetyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C13H11ClF3NO2/c14-6-11(19)9-1-2-10-7-18(4-3-8(10)5-9)12(20)13(15,16)17/h1-2,5H,3-4,6-7H2 |
| Standard InChI Key | ZNBOWGFMDDQGJG-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C=C(C=C2)C(=O)CCl)C(=O)C(F)(F)F |
| Canonical SMILES | C1CN(CC2=C1C=C(C=C2)C(=O)CCl)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Basic Identification
The compound 1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one is characterized by several key identifiers that provide standardized means of recognition in chemical databases and literature. The compound has a molecular formula of C13H11ClF3NO2 and a molecular weight of 305.68 g/mol, indicating its relatively complex structure containing carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. The CAS Registry Number assigned to this compound is 1803611-75-7, which serves as its unique identifier in chemical databases and regulatory documents.
The compound belongs to the broader class of isoquinoline derivatives, specifically featuring a 1,2,3,4-tetrahydroisoquinoline core structure. This core structure is significant in both natural and synthetic chemistry, appearing in numerous bioactive compounds and pharmaceutical intermediates. The tetrahydroisoquinoline scaffold is a prevalent motif found in various natural alkaloids, particularly those derived from plant families such as Cactaceae, Chenopodiaceae, and Fabaceae .
Structural Features and Functional Groups
The structural architecture of 1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one is characterized by several distinctive functional groups that contribute to its chemical reactivity and potential applications. The compound contains:
-
A 1,2,3,4-tetrahydroisoquinoline core structure, which provides a rigid bicyclic framework
-
A trifluoroacetyl group attached to the nitrogen of the tetrahydroisoquinoline ring
-
A chloroacetyl substituent at the 6-position of the tetrahydroisoquinoline ring
Comparison with Related Compounds
Reactivity Patterns in Related Systems
The reactivity patterns observed in related tetrahydroisoquinoline derivatives provide insights into the potential chemical behavior of 1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one. For instance, the N-trifluoroacetyl group in 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline influences the nucleophilicity of the nitrogen atom and can be selectively cleaved under certain conditions to regenerate the secondary amine .
Similarly, the chloroacetyl functionality introduces an electrophilic center that can undergo various nucleophilic substitution reactions. This reactivity is analogous to other α-haloketones, which are known to be valuable synthons in organic chemistry for the construction of heterocycles and other complex structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume